Mitochondrial Targeting Selectivity: Quantitative Comparison of Fungicidal vs. Mammalian Cell Activity
The functional selectivity of d-(KLAKLAK)2 is quantitatively defined by its antifungal activity against Mucorales species versus its cytotoxicity in mammalian cells. Against R. oryzae and M. circinelloides, d-(KLAKLAK)2 demonstrated a minimum inhibitory concentration (MIC) for complete germination inhibition at 300 µg/mL [1]. In contrast, its hemolytic activity against human erythrocytes, a proxy for mammalian cell toxicity, was minimal (<10% lysis at concentrations up to 300 µg/mL) [1]. This compares favorably to the standard antifungal Amphotericin B (AMB), which exhibits significant mammalian toxicity at its effective antifungal dose range, and Fluconazole (FLU), which is ineffective against this pathogen class [1].
| Evidence Dimension | Selectivity Index (Antifungal MIC / Mammalian Cell Toxicity) |
|---|---|
| Target Compound Data | MIC = 300 µg/mL for complete germination inhibition; <10% hemolysis at 300 µg/mL |
| Comparator Or Baseline | Amphotericin B (AMB): MIC = 4 µg/mL but with high mammalian toxicity; Fluconazole (FLU): MIC = 128 µg/mL but ineffective for Mucorales |
| Quantified Difference | d-(KLAKLAK)2 exhibits a favorable therapeutic window for antifungal applications where conventional agents like FLU fail or AMB is too toxic. |
| Conditions | In vitro antifungal susceptibility testing against R. oryzae and M. circinelloides spores and hyphae; Hemolysis assay with human erythrocytes. |
Why This Matters
This data demonstrates that d-(KLAKLAK)2 can effectively target fungal mitochondria while sparing mammalian cells, a critical advantage for researchers developing antifungal therapies with reduced off-target toxicity.
- [1] Jaber, S., et al. (2013). An Antimicrobial Peptidomimetic Induces Mucorales Cell Death through Mitochondria-Mediated Apoptosis. PLoS ONE, 8(10), e76981. View Source
